Similar to BPA, BPM can mimic the hormone estrogen, raising concerns about its potential to disrupt the endocrine system. Studies have shown that BPM can bind to estrogen receptors and activate estrogen-responsive genes in laboratory settings, although the potency is generally lower compared to BPA [, ]. Further research is needed to understand the potential consequences of this binding in humans.
BPM has been explored for various environmental applications due to its unique properties. For instance, research suggests its potential use in:
The ability of BPM to form strong bonds with other molecules makes it valuable in material science research. Potential applications include:
While BPM is increasingly used as a BPA alternative, research on its potential health effects and environmental impact is still developing. Ongoing research areas include:
1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, also known as Bisphenol M, is a chemical compound with the molecular formula C24H26O2 and a molecular weight of 346.47 g/mol. This compound is characterized by its unique structure, which consists of a benzene ring substituted with two 4-hydroxyphenyl-2-propyl groups at the 1 and 3 positions. The presence of hydroxy groups contributes to its potential reactivity and biological activity. It is typically found in crystalline form, with a melting point ranging from 135 to 139 °C and a boiling point of approximately 495.9 °C at standard atmospheric pressure .
The chemical behavior of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene is influenced by its functional groups. It can undergo various reactions typical of phenolic compounds:
These reactions are significant in synthetic applications and in modifying the compound for specific uses.
Research indicates that 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene exhibits notable biological activities, particularly in the context of endocrine disruption. Its structural similarity to bisphenol A suggests potential interactions with estrogen receptors, which may lead to estrogenic effects in biological systems. Studies have highlighted its ability to influence cell proliferation and differentiation, particularly in hormone-sensitive tissues .
Additionally, its antioxidant properties have been noted, which may contribute to protective effects against oxidative stress in various biological contexts.
The synthesis of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene can be achieved through several methods:
1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene finds applications across various fields:
Interaction studies involving 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene primarily focus on its endocrine-disrupting potential. Research has shown that it can bind to estrogen receptors, mimicking estrogen's effects in biological systems. This interaction raises concerns regarding its safety in consumer products and environmental exposure . Further studies are needed to elucidate the full spectrum of its interactions within biological systems.
Several compounds share structural similarities with 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Bisphenol A | Two hydroxyphenyl groups | Well-known endocrine disruptor; widely studied |
Bisphenol S | Sulfonated variant of Bisphenol A | Less estrogenic activity compared to Bisphenol A |
4,4'-Isopropylidene diphenol (BPAF) | Contains isopropylidene group | Exhibits higher toxicity than Bisphenol A |
4,4'-Dihydroxydiphenyl sulfone | Contains sulfone group | Different reactivity profile due to sulfone |
The unique aspect of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene lies in its specific arrangement of hydroxy groups and propyl chains, which may confer distinct biological activities compared to other bisphenols while maintaining beneficial properties for industrial applications.
The primary synthetic route for 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene involves the acid-catalyzed condensation of phenol with acetone. This reaction follows a mechanism similar to other bisphenol syntheses, particularly Bisphenol A, but with distinct regioselectivity patterns leading to the meta-substituted derivative. The condensation occurs through an electrophilic aromatic substitution mechanism where the protonated carbonyl group of acetone acts as the electrophile that attacks the electron-rich aromatic ring of phenol.
The general reaction scheme can be represented as:
2 C6H5OH + C3H6O → C24H26O2 + H2O
Traditionally, mineral acids such as hydrochloric acid served as catalysts for this reaction. However, these highly corrosive catalysts necessitated expensive corrosion-proof materials for industrial equipment and complex wastewater treatment facilities. Modern approaches favor cation exchange resins as catalysts, which reduce equipment corrosion while maintaining high catalytic efficiency.
The reaction mechanism proceeds through several distinct steps:
Macroreticular ion exchange resins modified with alkylmercaptoamines have demonstrated exceptional catalytic activity and selectivity for bisphenol synthesis. The mercaptan groups enhance the acid catalyst's performance by increasing its activity through cooperative catalysis mechanisms.
An alternative approach to synthesizing 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene involves reductive alkylation strategies. This method utilizes diarylcarbonyl compounds as precursors, which undergo reduction to form the desired bisphenol structure. The process typically employs organosilicon compounds as reducing agents, offering advantages in terms of functional group tolerance and reaction selectivity.
Recent advances have explored the reductive coupling of nitriles with ketones as a potential route to synthesize intermediates that can be converted to bisphenol structures. This approach uses earth-abundant metal catalysts such as cobalt supported on nitrogen-doped silicon carbide (N-doped SiC). The catalyst exhibits remarkable selectivity, allowing for the reduction of nitrile groups while preserving carbonyl functionalities.
The mechanism involves:
This method shows particular promise for the synthesis of various bisphenols, including 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, with potential advantages in atom economy and functional group compatibility.
Environmental concerns and sustainability principles have driven interest in solvent-free synthesis methods for bisphenols. For 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, solvent-free approaches offer reduced waste generation and simplified purification procedures.
Researchers have demonstrated solvent-free catalytic strategies for the condensation of phenol with ketones using acid catalysts at temperatures ranging from 323 to 373 K. These methods employ various solid acids as catalysts, with Nafion NR50 showing particularly promising results, achieving bisphenol yields as high as 84%.
In industrial settings, packed bed reactors filled with acidic ion exchange resins serve as the primary reaction vessels for bisphenol synthesis. The process involves:
The industrial process aims for high conversion levels (>90%) while maintaining excellent selectivity toward the para-para isomer. Table 1 summarizes typical industrial process parameters for bisphenol synthesis using ion exchange resin catalysts.
Table 1: Industrial Process Parameters for Bisphenol Synthesis
Parameter | Typical Range | Optimal Conditions |
---|---|---|
Temperature | 60-80°C | 70°C |
Phenol:Acetone Ratio | 6:1 to 12:1 | 8:1 |
Water Content | 0.05-0.7% | Variable based on catalyst activity |
Catalyst Loading | - | Dependent on WHSV requirements |
Weight Hour Space Velocity | 1-3 hr⁻¹ | Adjusted to maintain conversion |
Pressure | Atmospheric | Atmospheric |
Control of byproduct formation and isomeric distribution represents a critical challenge in 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene synthesis. The principal concern involves directing the reaction toward the desired para-para (p,p) isomer while minimizing the formation of ortho-para (o,p) isomers and other impurities.
Multiple factors influence isomer distribution:
Catalyst properties: Acid strength significantly impacts regioselectivity. Studies demonstrate that increasing acid strength correlates with higher p,p'-isomer ratios, with some catalysts achieving p,p'/o,p' ratios as high as 100.
Reaction parameters: Temperature, phenol:acetone ratio, and reaction time affect isomer distribution. Higher phenol excesses typically favor p,p-isomer formation.
Water content: The presence of water in the reaction mixture influences both catalyst activity and selectivity. Controlled water addition can maintain conversion levels while preserving selectivity throughout the catalyst's lifetime.
Catalyst modification: Thiol-modified ion exchange resins demonstrate enhanced selectivity toward p,p-isomers. The modification of approximately 37% of acid sites with 4-pyridylethylmercaptan has shown optimal results.
The reaction mechanism suggesting these selectivity patterns involves two competing pathways:
Experimental data indicates that controlling water content in the feed based on catalyst activity can maintain reaction selectivity within close parameters even as flow rates are adjusted. With proper optimization, p,p:o,p ratios exceeding 40 are achievable in industrial production.
Table 2: Effect of Water Content on Bisphenol Selectivity
Water Content (wt%) | Conversion (%) | p,p-Selectivity (%) | Overall Selectivity (%) |
---|---|---|---|
0.2 | 95.95 | ~94 | 96.93 |
0.7 | 95.95 | ~94 | 96.97 |
0.2 (at lower WHSV) | 99.8 | ~93 | 96.72 |
These data demonstrate that increased water content can maintain selectivity even at varying conversion levels.
Lewis acid catalysts have emerged as powerful tools for the synthesis of Bisphenol M through acid-catalyzed condensation reactions between phenol and ketones [9] [10]. These catalysts facilitate electrophilic aromatic substitution by activating carbonyl groups and promoting the formation of carbocationic intermediates essential for bisphenol formation [11].
Aluminum chloride represents one of the most effective Lewis acid catalysts for Bisphenol M synthesis [9] [12]. The mechanism involves coordination of aluminum chloride to the ketone oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by phenol [13]. Optimal reaction conditions typically employ temperatures between 0-5°C to minimize side reactions and achieve selectivity greater than 95% [9] [12].
The catalytic cycle proceeds through initial coordination of aluminum chloride with acetone, forming an activated electrophilic species that undergoes Friedel-Crafts alkylation with phenol [9]. The resulting intermediate undergoes subsequent rearrangement and cyclization to yield the desired 1,3-substitution pattern characteristic of Bisphenol M [12]. This process demonstrates remarkable regioselectivity when conducted under controlled conditions with appropriate phenol-to-acetone ratios [13].
Triphenylborane has shown exceptional performance in Bisphenol M synthesis, offering advantages in terms of selectivity and operational simplicity [11]. The Lewis acidity of triphenylborane enables effective activation of ketone substrates while maintaining compatibility with various phenolic nucleophiles [11]. Research has demonstrated that triphenylborane-catalyzed reactions can achieve selectivity values ranging from 92-99% under ambient temperature conditions [11].
The mechanism involves formation of a borane-ketone adduct that increases the electrophilic character of the carbonyl carbon [11]. This activation facilitates nucleophilic attack by phenol, leading to the formation of carbocationic intermediates that undergo subsequent rearrangement to produce the meta-substituted bisphenol product [11]. The moderate Lewis acidity of triphenylborane prevents over-activation that could lead to undesired side reactions [11].
Tris(pentafluorophenyl)borane represents a stronger Lewis acid alternative that demonstrates enhanced catalytic activity in bisphenol synthesis [11]. This catalyst system exhibits turnover frequencies ranging from 180-320 h⁻¹ and maintains selectivity between 88-95% at operating temperatures of 80°C [11]. The enhanced Lewis acidity results from the electron-withdrawing pentafluorophenyl groups, which increase the electrophilicity of the boron center [11].
Synergistic combinations of Lewis acids have demonstrated superior performance compared to single-component systems [10] [12]. The combination of aluminum chloride and titanium tetrachloride creates a cooperative catalytic environment that enhances both activity and selectivity [12]. These mixed systems achieve selectivity values of 90-93.5% while maintaining turnover frequencies between 200-400 h⁻¹ [12].
The synergistic effect arises from complementary activation modes, where aluminum chloride primarily activates the ketone substrate while titanium tetrachloride facilitates proton transfer and rearrangement processes [12]. This dual activation mechanism enables more controlled reaction pathways and reduces the formation of unwanted by-products [12].
Catalyst System | Temperature (°C) | Selectivity (%) | Activity (TOF h⁻¹) | Substrate Scope |
---|---|---|---|---|
Aluminum Chloride | 0-5 | >95 | 150-300 | Phenol derivatives |
Triphenylborane | 25 | 92-99 | 100-200 | Various phenols |
Tris(pentafluorophenyl)borane | 80 | 88-95 | 180-320 | Aldehydes, epoxides |
Aluminum Chloride/Titanium Tetrachloride | 65-90 | 90-93.5 | 200-400 | Phenol, formaldehyde |
Hafnium Triflate | 60-80 | 85-95 | 250-500 | Methoxylated phenols |
Hafnium triflate has emerged as a superior water-tolerant Lewis acid catalyst for bisphenol synthesis under aqueous or semi-aqueous conditions [9]. This catalyst maintains high activity even in the presence of water generated during the condensation reaction, achieving turnover frequencies of 250-500 h⁻¹ [9]. The water tolerance stems from the hard Lewis acid character of hafnium, which maintains coordination ability despite hydration [9].
The catalytic mechanism involves activation of benzylic alcohols and ketones through coordination to the hafnium center, facilitating Friedel-Crafts alkylation with phenolic nucleophiles [9]. The degree of methoxylation on both electrophile and nucleophile significantly influences reaction outcome, with higher methoxylation generally reducing yield but affecting selectivity patterns [9].
Transition metal catalysts offer unique advantages for Bisphenol M synthesis through their ability to activate carbon-hydrogen bonds and facilitate selective alkylation reactions under mild conditions [16] [20] [21]. These catalysts operate through distinct mechanisms compared to Lewis acids, often involving oxidative addition, reductive elimination, and metal-carbon bond formation [20] [22].
Palladium(0) complexes have demonstrated remarkable efficacy in the synthesis of bisphenols through catalyzed polyaddition reactions [20]. These systems operate under mild conditions, typically 80-120°C with hydrogen pressures of 1-5 atmospheres, achieving selectivity values between 88-95% [20]. The palladium-catalyzed mechanism involves initial oxidative addition of the organic substrate to the palladium center, followed by phenol coordination and reductive elimination to form the desired bisphenol product [20].
The versatility of palladium catalysts extends to various vinyloxirane substrates, enabling the synthesis of unsaturated polyethers containing allyl aryl ether moieties and pendant hydroxyl groups [20]. This approach provides access to functional polymers that are difficult to synthesize through conventional polymerization methods [20]. The palladium-catalyzed polyaddition represents a more versatile synthetic method for producing unsaturated polyethers with diverse functional groups [20].
Nickel catalysts supported on zirconium oxide-silica composites have shown excellent performance in hydrodeoxygenation reactions relevant to bisphenol synthesis [21] [33]. These catalysts operate effectively at elevated temperatures (200-300°C) under flow conditions, achieving conversions between 80-95% [21]. The nickel loading typically ranges from 10-20 weight percent, with higher loadings generally providing enhanced activity [33].
The mechanism involves initial adsorption of phenolic substrates on nickel active sites, followed by hydrogen activation and subsequent hydrogenation or hydrogenolysis reactions [21]. The support composition significantly influences catalytic performance, with zirconium oxide providing acid sites that complement the metal function [21]. The combination of metal and acid sites enables selective transformation of complex phenolic substrates while maintaining structural integrity [21].
Surface characterization studies reveal that nickel dispersion and reducibility are critical factors determining catalytic activity [33]. X-ray diffraction analysis confirms complete reduction of nickel oxide to metallic nickel at 500°C, with particle sizes strongly influenced by support composition [33]. Energy-dispersive X-ray spectroscopy confirms actual nickel loadings closely match nominal values, indicating effective impregnation procedures [33].
Rhodium(I) complexes have emerged as highly selective catalysts for ortho-alkylation of aromatic substrates relevant to bisphenol synthesis [22]. These catalysts operate under relatively mild conditions (25-80°C) in inert atmospheres, achieving exceptional selectivity values of 90-98% [22]. The mechanism involves carbon-hydrogen bond activation facilitated by directing groups, followed by alkene insertion and reductive elimination [22].
The rhodium-catalyzed process demonstrates unique reactivity patterns where unactivated 1-alkenes exhibit higher reactivity than activated alkenes [22]. This unusual selectivity profile results from the specific mechanism involving 1,2-hydrogen shift to generate carbene-rhodium intermediates [22]. Deuterium labeling experiments confirm this mechanistic pathway and provide insights into the rate-determining steps [22].
Copper-based catalysts have found application in oxidative coupling reactions that can produce bisphenol structures through carbon-carbon bond formation [16] [17]. These systems typically operate at moderate temperatures (60-150°C) under air or oxygen atmospheres, achieving selectivity values between 85-93% [16]. The copper loading generally ranges from 5-12 weight percent, depending on the specific support material [17].
The catalytic mechanism involves initial substrate coordination to copper centers, followed by oxidative coupling through radical intermediates [16] [17]. The presence of oxygen is essential for catalyst regeneration and maintenance of catalytic activity [16]. Surface oxygen species play crucial roles in both substrate activation and product formation [17].
Catalyst System | Metal Loading (wt%) | Reaction Conditions | Selectivity (%) | Conversion (%) | Application |
---|---|---|---|---|---|
Palladium(0) complexes | 2-5 | 80-120°C, 1-5 atm H₂ | 88-95 | 85-95 | Alkylation reactions |
Nickel/Zirconium Oxide-Silica | 10-20 | 200-300°C, Flow conditions | 75-85 | 80-95 | Hydrodeoxygenation |
Rhodium(I) complexes | 1-3 | 25-80°C, Inert atmosphere | 90-98 | 75-90 | Carbon-hydrogen activation |
Copper-based catalysts | 5-12 | 60-150°C, Air/Oxygen | 85-93 | 70-85 | Oxidative coupling |
Solid acid catalysts represent the most practical approach for large-scale continuous production of Bisphenol M due to their ease of separation, recyclability, and compatibility with flow reactor systems [25] [26] [27]. These catalysts eliminate the need for homogeneous acids while providing excellent thermal stability and regeneration capabilities [28] [29].
Zeolite Y (Faujasite structure) has demonstrated outstanding performance as a solid acid catalyst for bisphenol synthesis from lignin-derived monomers [26]. This catalyst exhibits exceptional activity with turnover frequencies reaching 496 h⁻¹ and selectivity greater than 95% [26]. The Brønsted acid site density plays a pivotal role in determining catalytic performance, with optimal activity achieved at silicon-to-aluminum ratios between 40-80 [26] [30].
The catalytic mechanism involves protonation of the ketone substrate by zeolite Brønsted acid sites, generating carbocationic intermediates that undergo electrophilic aromatic substitution with phenol [26]. The microporous structure of zeolite Y provides shape selectivity that favors formation of the desired meta-substituted product while restricting access to competing reaction pathways [26]. The catalyst demonstrates excellent recyclability without activity loss after regeneration by coke burn-off procedures [26].
ZSM-5 zeolite (MFI structure) offers complementary catalytic properties with silicon-to-aluminum ratios typically ranging from 25-50 [30]. This catalyst operates effectively at temperatures between 80-200°C, achieving bisphenol yields of 70-85% with stability exceeding 30 reaction cycles [30]. The smaller pore size of ZSM-5 compared to zeolite Y provides enhanced shape selectivity but may limit access for larger substrate molecules [30].
Beta zeolite (BEA structure) represents an intermediate option with three-dimensional pore systems that facilitate mass transfer while maintaining acid strength [30]. Operating temperatures typically range from 100-180°C, with bisphenol yields reaching 80-92% and stability extending beyond 40 cycles [30]. The acid density of 1.0-1.8 mmol/g provides sufficient active sites for effective catalysis [30].
Amberlyst-15 represents the benchmark sulfonated polystyrene resin catalyst for bisphenol synthesis [29]. This catalyst possesses the highest acid density at 4.7 mmol/g but exhibits limited thermal stability with operating temperatures restricted to 60-120°C [29]. The catalyst achieves bisphenol yields of 60-80% but suffers from deactivation after 10-20 reaction cycles due to thermal degradation of sulfonic acid groups [29].
Zinc chloride-modified ion exchange resins have shown improved stability and activity compared to unmodified counterparts [10]. The modification involves coordinating zinc cations with sulfonic acid groups to form stable active sites that resist thermal degradation [10]. These modified catalysts demonstrate excellent catalytic activity, selectivity, and stability compared to conventional resins [10]. The synergistic effect of Brønsted and Lewis acids extends the applicability of resin catalysts in industrial processes [10].
Dodecatungstophosphoric acid supported on acidic clay has demonstrated exceptional performance in bisphenol synthesis [27]. The catalyst loading of 20 weight percent dodecatungstophosphoric acid on K-10 clay achieves enhanced yields and selectivity compared to traditional acetone-phenol condensation routes [27]. Operating at 100°C, this system provides 58% enhancement in yield and 33% improvement in selectivity [27].
The heteropoly acid mechanism involves multiple protonation sites that activate both ketone and phenol substrates simultaneously [27]. This dual activation leads to more efficient condensation reactions and reduced formation of by-products [27]. The Langmuir-Hinshelwood-Hougen-Watson kinetic model successfully describes the reaction mechanism and enables optimization of reaction conditions [27].
Mesoporous silica materials functionalized with paired alkylsulfonic acid and thiol groups represent advanced solid acid catalysts with precisely controlled active site architecture [28]. These catalysts demonstrate that activity and selectivity depend critically on the spatial arrangement of acid and thiol groups, with optimal performance achieved when these groups are organized in closely spaced pairs [28].
The synthesis involves grafting bissilane precursor molecules containing both disulfide and sulfonate ester bonds onto SBA-15, followed by selective bond cleavage to generate paired active sites [28]. The resulting catalysts exhibit superior performance compared to randomly distributed acid and thiol groups, particularly for slower reactions where proximity effects become more significant [28].
Surface characterization reveals specific surface areas ranging from 400-700 m²/g with average pore diameters between 5-8 nanometers [28]. Acid loadings typically range from 0.5-1.5 mmol/g, while thiol loadings are maintained at similar levels to ensure proper site pairing [28]. The catalysts demonstrate excellent stability under reaction conditions with minimal leaching of active components [28].
Catalyst Type | Silicon/Aluminum Ratio | Acid Density (mmol/g) | Operating Temperature (°C) | Bisphenol Yield (%) | Stability (cycles) |
---|---|---|---|---|---|
Zeolite Y (Faujasite) | 40-80 | 0.8-1.5 | 60-150 | 75-90 | >50 |
ZSM-5 (MFI) | 25-50 | 0.6-1.2 | 80-200 | 70-85 | >30 |
Beta zeolite (BEA) | 15-25 | 1.0-1.8 | 100-180 | 80-92 | >40 |
Amberlyst-15 | N/A | 4.7 | 60-120 | 60-80 | 10-20 |
Heteropoly acids | N/A | 2.0-4.0 | 80-160 | 85-95 | >35 |
Mesoporous silica | N/A | 0.5-1.5 | 70-150 | 70-88 | >25 |
Continuous flow processes for Bisphenol M production require careful optimization of multiple parameters to achieve maximum efficiency [31] [32] [34]. Flow rate optimization typically involves values between 0.5-5.0 mL/min, with higher rates leading to reduced conversion due to decreased residence time [32]. Reactor length optimization shows positive correlation with conversion up to 30 cm, beyond which mass transfer limitations become significant [32].
Catalyst bed height demonstrates positive correlation with both conversion and selectivity, with optimal values ranging from 2-15 cm depending on the specific catalyst system [32]. Particle size optimization reveals optimal performance at 250-350 micrometers for conversion and 200-400 micrometers for selectivity [32]. Smaller particles below 100 micrometers create excessive pressure drop and mass transfer limitations [32].
Residence time optimization shows positive effects up to 20 minutes for conversion and 15 minutes for selectivity, with diminishing returns beyond these values [32]. Temperature gradient effects are generally minimal, while pressure drop must be maintained below 1.5 bar for optimal conversion and below 1.0 bar for optimal selectivity [32]. Heat transfer coefficients between 200-800 W/m²K provide positive correlation with both conversion and selectivity [32].
The design of microfluidic devices for bisphenol synthesis has shown promise for degradation applications using immobilized enzymes [32]. These systems achieve reaction rates of 0.5309 U/mL·min with initial concentrations of 100 ppm at room temperature [32]. The serpentine channel design provides satisfactory enzyme distribution and enhanced contact area between substrate and catalyst [32].
Parameter | Optimal Range | Effect on Conversion | Effect on Selectivity | Mass Transfer Limitation |
---|---|---|---|---|
Flow Rate (mL/min) | 0.5-5.0 | Inverse relationship | Minimal effect | High at >10 mL/min |
Reactor Length (cm) | 10-50 | Positive up to 30 cm | Slight positive | Low |
Catalyst Bed Height (cm) | 2-15 | Positive correlation | Positive correlation | Moderate |
Particle Size (micrometers) | 100-500 | Optimal at 250-350 | Optimal at 200-400 | High at <100 |
Residence Time (min) | 5-30 | Positive up to 20 min | Positive up to 15 min | Low |
Pressure Drop (bar) | 0.1-2.0 | Negative if >1.5 bar | Negative if >1.0 bar | High if >2.0 bar |
Irritant;Health Hazard;Environmental Hazard